

Application Notes and Protocols for BKM120 in Cancer Cell Culture Studies

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Compound of Interest				
Compound Name:	Buparlisib Hydrochloride			
Cat. No.:	B1139140	Get Quote		

Introduction

BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It targets all four class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ), which are key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, metabolism, and angiogenesis.[2][4][5] Consequently, BKM120 has been extensively investigated as a therapeutic agent in a multitude of cancer cell culture studies.

These application notes provide a comprehensive overview of the use of BKM120 in cancer cell culture, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.

Mechanism of Action

BKM120 exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. By binding to the ATP-binding site of PI3K, BKM120 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (p-AKT) results in the modulation of numerous downstream targets, including mTOR, which ultimately leads to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[2][6][7][8]



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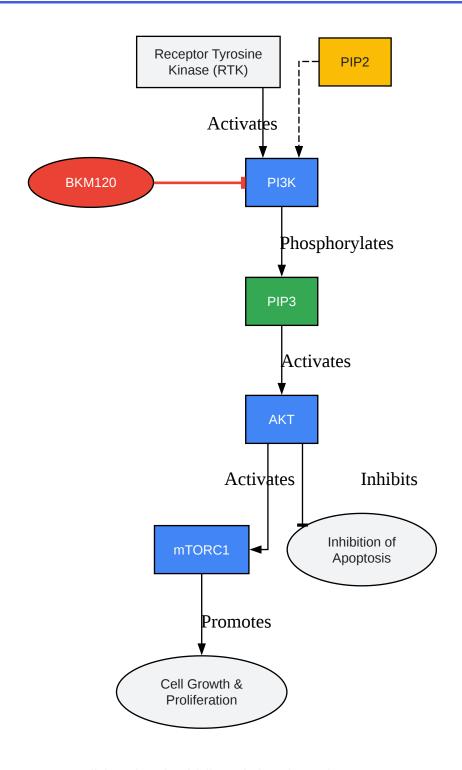
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It is important to note that at higher concentrations (typically above 1 μ mol/L), BKM120 can exhibit off-target effects, including the inhibition of microtubule dynamics through direct binding to tubulin.[9][10] Therefore, careful dose-range selection is crucial to ensure that the observed effects are attributable to PI3K inhibition.[9]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. The following diagram illustrates the central role of PI3K and the inhibitory action of BKM120.





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of BKM120.

Data Presentation



The following tables summarize the reported IC50 values of BKM120 in various cancer cell lines. These values represent the concentration of BKM120 required to inhibit cell growth by 50% and can vary depending on the cell line and the assay conditions.

Table 1: IC50 Values of BKM120 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay Duration
Glioma cell lines	Glioma	1 - 2	72h
SNU-601	Gastric Cancer	0.816 ± 0.063	72h
Medulloblastoma cell lines	Medulloblastoma	0.279 - 4.38	48h
Non-small cell lung cancer lines	Non-small cell lung cancer	0.4 - 2	72h
JVM2	B-cell chronic lymphocytic leukemia	0.9 ± 0.1	Not Specified
EHEB	B-cell chronic lymphocytic leukemia	0.7 ± 0.1	Not Specified
MEC2	B-cell chronic lymphocytic leukemia	0.7 ± 0.1	Not Specified

Data compiled from multiple sources.[1][2][11][12]

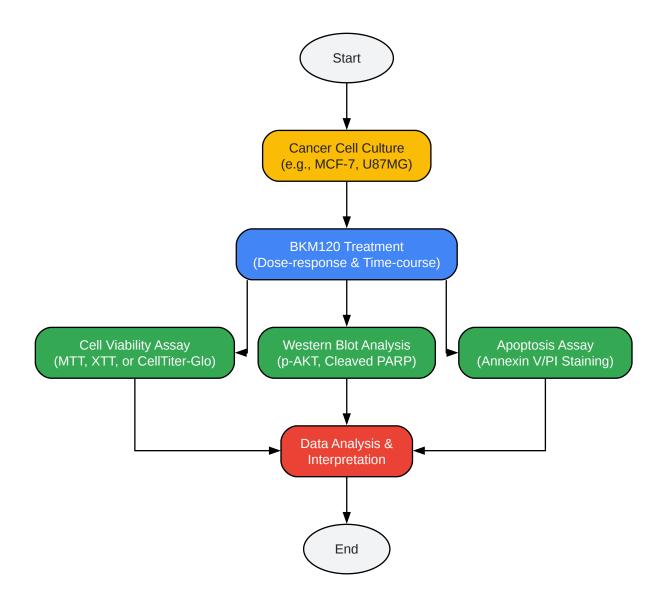
Experimental Protocols

The following are detailed protocols for common experiments used to study the effects of BKM120 in cancer cell culture.

Experimental Workflow

The diagram below outlines a typical workflow for investigating the effects of BKM120 on cancer cells.





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